molecular formula C7H5BrF2N2O B13313018 2-Bromo-3,4-difluoro-N'-hydroxybenzene-1-carboximidamide

2-Bromo-3,4-difluoro-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B13313018
M. Wt: 251.03 g/mol
InChI Key: JXJSFXHDGBCBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide: is a chemical compound with the molecular formula C7H5BrF2N2O and a molecular weight of 251.03 g/mol . This compound is known for its unique structure, which includes bromine, fluorine, and hydroxyl functional groups attached to a benzene ring. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboximidamide groups play crucial roles in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3,4-difluoro-N’-hydroxybenzene-1-carboximidamide is unique due to its combination of bromine, fluorine, hydroxyl, and carboximidamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H5BrF2N2O

Molecular Weight

251.03 g/mol

IUPAC Name

2-bromo-3,4-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H5BrF2N2O/c8-5-3(7(11)12-13)1-2-4(9)6(5)10/h1-2,13H,(H2,11,12)

InChI Key

JXJSFXHDGBCBFQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C(=N/O)/N)Br)F)F

Canonical SMILES

C1=CC(=C(C(=C1C(=NO)N)Br)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.